Methyl 4-chloro-2-(propan-2-yloxy)-1,3-thiazole-5-carboxylate
Overview
Description
Methyl 4-chloro-2-(propan-2-yloxy)-1,3-thiazole-5-carboxylate is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-2-(propan-2-yloxy)-1,3-thiazole-5-carboxylate typically involves the reaction of 4-chloro-2-(propan-2-yloxy)-1,3-thiazole-5-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
4-chloro-2-(propan-2-yloxy)-1,3-thiazole-5-carboxylic acid+methanolcatalystMethyl 4-chloro-2-(propan-2-yloxy)-1,3-thiazole-5-carboxylate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2-(propan-2-yloxy)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different derivatives with potentially varied biological activities.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. These reactions typically require a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group, with hydrochloric acid or sodium hydroxide being typical choices.
Major Products Formed
Substitution: Depending on the nucleophile used, products can include amine or thiol derivatives.
Oxidation and Reduction: Various oxidized or reduced thiazole derivatives.
Hydrolysis: 4-chloro-2-(propan-2-yloxy)-1,3-thiazole-5-carboxylic acid and methanol.
Scientific Research Applications
Methyl 4-chloro-2-(propan-2-yloxy)-1,3-thiazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anti-inflammatory properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals due to its reactivity and functional group compatibility.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-2-(propan-2-yloxy)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and ester group play crucial roles in binding to these targets, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-2-(methoxy)-1,3-thiazole-5-carboxylate
- Methyl 4-chloro-2-(ethoxy)-1,3-thiazole-5-carboxylate
- Methyl 4-chloro-2-(butoxy)-1,3-thiazole-5-carboxylate
Uniqueness
Methyl 4-chloro-2-(propan-2-yloxy)-1,3-thiazole-5-carboxylate is unique due to the presence of the isopropoxy group, which can influence its reactivity and biological activity. This structural feature may enhance its binding affinity to certain biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
methyl 4-chloro-2-propan-2-yloxy-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO3S/c1-4(2)13-8-10-6(9)5(14-8)7(11)12-3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBJQIXSZAXEER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC(=C(S1)C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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